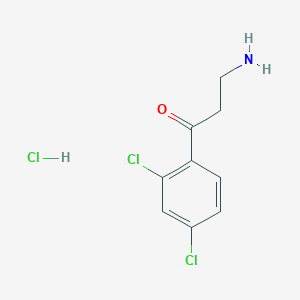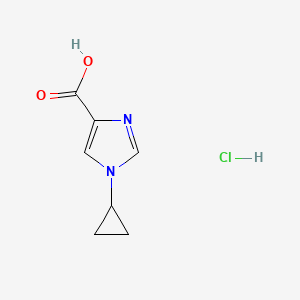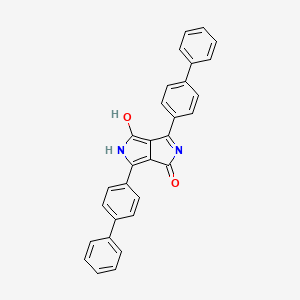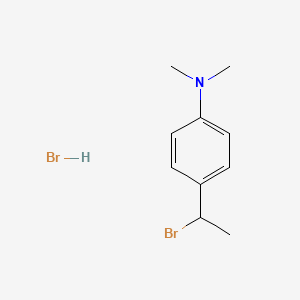
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
Übersicht
Beschreibung
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C13H15N3O and a molecular weight of 229.28 .
Molecular Structure Analysis
The this compound molecule contains a total of 33 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For instance, 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine has been used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .Wissenschaftliche Forschungsanwendungen
Magnetic Behavior in Complexes : The compound 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyridimine, related to 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, forms a ladder polymer complex with interesting magnetic properties. This complex exhibits antiferromagnetic metal-radical exchange, a behavior relevant in the study of magnetic materials and molecular magnetism (Field et al., 2006).
Intermediate in Synthesis of Targeted Molecules : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, structurally related to the mentioned compound, is significant as an intermediate in synthesizing mTOR targeted PROTAC molecule PRO1. This highlights its role in complex organic synthesis routes, particularly in pharmaceutical research (Zhang et al., 2022).
Cyclization Reactions in Organic Chemistry : The cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, which may involve compounds similar to this compound, has been studied. This research offers insights into novel preparation methods for pyrido[4,3-d]pyrimidines, important in organic synthetic methodologies (Čikotienė et al., 2009).
Pyrimidine Ligands in Medicinal Chemistry : A series of 2-aminopyrimidines, including compounds like this compound, have been synthesized as ligands for the histamine H4 receptor. This research is crucial for developing new pharmaceuticals, especially in the context of anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Coordination Chemistry and Magnetic Properties : The formation of isostructural cyclic dimers with transition metals by derivatives of the compound indicates significant antiferromagnetic exchange. This kind of research is essential for understanding the magnetic properties of coordination complexes (Baskett et al., 2005).
Eigenschaften
IUPAC Name |
4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)


![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)


![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)



![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)